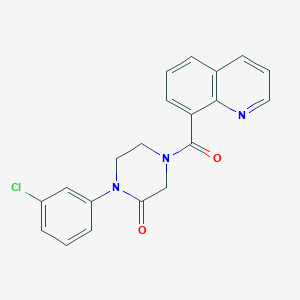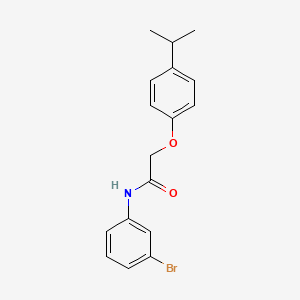
N-(3-bromophenyl)-2-(4-isopropylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-(4-isopropylphenoxy)acetamide is a useful research compound. Its molecular formula is C17H18BrNO2 and its molecular weight is 348.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.05209 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking Analysis
A study conducted by Sharma et al. (2018) on the synthesis, structure, and molecular docking analysis of an anticancer drug, closely related in structure to the compound of interest, highlights the process of synthesizing complex molecules with potential anticancer activity. The compound was synthesized in good yield and characterized by various spectroscopic techniques. The anticancer activity was confirmed through in silico modeling targeting the VEGFr receptor, suggesting applications in drug discovery and molecular biology (Sharma et al., 2018).
Conversion to Bioactive Compounds
Research by Högestätt et al. (2005) on acetaminophen conversion into a bioactive compound AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system exemplifies the metabolic transformations that similar compounds can undergo. This study underscores the importance of understanding the biochemical pathways through which these compounds are metabolized, which can be pivotal in drug design and toxicology studies (Högestätt et al., 2005).
Characterization of Derivatives
Olszewska et al. (2008) characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which are potential pesticides, using X-ray powder diffraction. This research demonstrates the potential agricultural applications of chemically similar compounds and the importance of characterization techniques in understanding their properties (Olszewska et al., 2008).
Mechanisms of Action
A study on the mechanism of action of acetaminophen by Botting (2000) discusses how acetaminophen, a compound with a functional group similar to that in your query, acts through the inhibition of cyclooxygenase enzymes. This research provides insight into the biochemical interactions and mechanisms through which similar compounds might exhibit their effects, crucial for pharmacology and medicinal chemistry (Botting, 2000).
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-12(2)13-6-8-16(9-7-13)21-11-17(20)19-15-5-3-4-14(18)10-15/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDYJCUPTWKQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
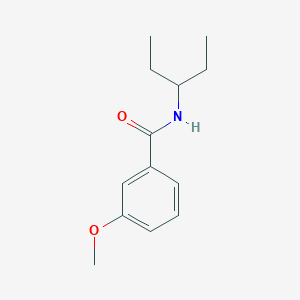
![1-[3-(2-furyl)-3-phenylpropanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5597182.png)
![2-[(tetrahydrofuran-2-ylmethyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5597194.png)
![Ethyl 3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]propanoate](/img/structure/B5597198.png)
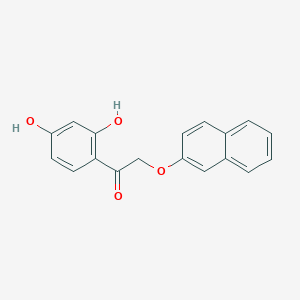
![4-(4-methyl-1-piperazinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5597208.png)
![N-[(E)-{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5597210.png)
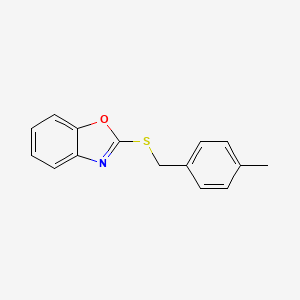
![2-[(E)-1-(5-bromo-2-hydroxyphenyl)methylidene]-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-3-one](/img/structure/B5597221.png)
![N-[(1-ethyl-1H-indazol-3-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5597226.png)
![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5597232.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea](/img/structure/B5597238.png)
![(4aR,7aS)-4-[(2-butyl-1H-imidazol-5-yl)methyl]-1-(3-methylbut-2-enyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5597246.png)
